molecular formula C18H19ClFN3O B2461645 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 553657-57-1

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2461645
CAS No.: 553657-57-1
M. Wt: 347.82
InChI Key: DMGMWWAVAJOURK-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGMWWAVAJOURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Substitution reactions:

    Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the substituted piperazine with a suitable carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while halogenation of the aromatic rings can produce various halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

1. Kinase Inhibition
Research indicates that 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide exhibits inhibitory activity against several kinases, including FLT3, which is implicated in acute myeloid leukemia (AML) development. This property positions the compound as a candidate for further investigation in cancer therapeutics aimed at targeting specific signaling pathways involved in tumor growth and progression.

2. Anticonvulsant Activity
The compound has also been studied for its potential anticonvulsant properties. Preliminary findings suggest that it may possess neuroprotective effects, making it a candidate for treating epilepsy and other neurological disorders. However, further studies are necessary to confirm its efficacy and safety profile in clinical settings .

3. Fatty Acid Amide Hydrolase Inhibition
this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme critical for the degradation of endocannabinoids. By inhibiting FAAH, the compound could enhance endocannabinoid signaling, potentially leading to increased analgesic effects and therapeutic benefits in conditions like chronic pain and anxiety disorders .

Cancer Therapeutics

A study focusing on the compound's anticancer properties demonstrated promising results against various cancer cell lines, indicating potential anti-tumor activity that warrants further investigation into its mechanisms of action.

Neurological Studies

In vitro assays have shown that this compound can effectively inhibit FAAH, suggesting significant interactions at the molecular level that could lead to enhanced pharmacological effects relevant for treating neurological disorders .

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
  • 4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
  • 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Uniqueness

The uniqueness of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity. Comparing its activity with similar compounds can provide insights into structure-activity relationships and help in the design of new derivatives with improved properties.

Biological Activity

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H19ClFN3OC_{18}H_{19}ClFN_3O with a molecular weight of approximately 347.82 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC18H19ClFN3O
Molecular Weight347.82 g/mol
LogP4.5563
Polar Surface Area27.9691 Ų

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly FLT3 (Fms-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML) . The inhibition of FLT3 can potentially lead to therapeutic applications in cancer treatment, especially for AML patients.

Anticonvulsant Properties

Preliminary studies suggest that this compound may possess anticonvulsant properties, indicating potential neuroprotective effects that could benefit conditions such as epilepsy . Further investigation into its efficacy and safety profile is warranted.

Fatty Acid Amide Hydrolase Inhibition

This compound has shown promise as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound may enhance analgesic effects and provide therapeutic benefits in chronic pain and anxiety disorders .

Antitumor Activity

Emerging evidence points to the anti-tumor capabilities of this compound, suggesting it may affect various cancer cell lines. However, detailed mechanisms underlying this activity remain to be elucidated in future studies .

The biological activity of this compound is primarily mediated through interactions with specific receptors and enzymes involved in neurotransmission and metabolic pathways. The inhibition of FAAH leads to increased levels of endocannabinoids, which may modulate pain perception and anxiety responses .

Study on Kinase Inhibition

In a study investigating the effects of various piperazine derivatives on FLT3 activity, it was found that this compound exhibited a notable inhibitory effect, leading to reduced proliferation of AML cells in vitro .

Neuroprotective Effects

Another study explored the neuroprotective potential of this compound in animal models of epilepsy. Results indicated a significant reduction in seizure frequency when administered prior to seizure-inducing stimuli, suggesting its potential as an anticonvulsant agent .

Q & A

Q. What are the established synthetic routes for 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide?

The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:

  • Step 1 : Reacting 1-(5-chloro-2-methylphenyl)piperazine with a carbonylating agent (e.g., triphosgene) to form the piperazine-1-carbonyl chloride intermediate.
  • Step 2 : Coupling the intermediate with 4-fluoroaniline under basic conditions (e.g., using DBU or triethylamine) in anhydrous dichloromethane.
  • Purification : Normal-phase chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How is structural confirmation performed for this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and carboxamide linkage (e.g., carboxamide NH at δ ~8.5 ppm in CDCl3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z ~400–420) .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., monoclinic P21_1/c space group) .

Q. What in vitro assays are used for preliminary biological evaluation?

  • Enzyme Inhibition : Screening against kinases, GPCRs, or cytochrome P450 isoforms (e.g., CYP51 for antiparasitic activity) .
  • Cell Viability Assays : Testing in cancer cell lines (e.g., MTT assay) or microbial cultures (MIC determination) .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

  • Molecular Docking : Computational models predict binding to hydrophobic pockets (e.g., piperazine moiety interacting with ATP-binding sites in kinases) .
  • Enzyme Kinetics : Competitive inhibition assays (e.g., Ki_i values for CYP5122A1 inhibition in Leishmania) .
  • Mutagenesis Studies : Identifying critical residues via site-directed mutagenesis (e.g., mutations in CYP51 altering inhibitor binding) .

Q. How do structural modifications impact activity?

  • Substituent Effects :
    • Chloro/Methyl Groups : Enhance lipophilicity and target affinity (e.g., 5-chloro-2-methylphenyl increases CYP inhibition vs. unsubstituted analogs) .
    • Fluorophenyl vs. Chlorophenyl : Fluorine improves metabolic stability but may reduce solubility .
  • SAR Table :
Substituent (R)IC50_{50} (CYP51)LogP
5-Cl-2-Me (target)1.2 µM3.8
4-F (reference)2.5 µM3.2
Unsubstituted phenyl>10 µM2.1

Q. How can contradictory activity data across studies be resolved?

  • Assay Standardization : Validate protocols using positive controls (e.g., ketoconazole for CYP51 assays) .
  • Purity Verification : Ensure >95% purity via HPLC and exclude solvent artifacts (e.g., residual DMSO in cytotoxicity assays) .
  • Orthogonal Models : Compare results across cell lines (e.g., L. donovani promastigotes vs. J774 macrophages) .

Q. What strategies improve metabolic stability and pharmacokinetics?

  • In Vitro Metabolism : Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine N-oxidation) .
  • Prodrug Design : Mask polar groups (e.g., ester prodrugs of the carboxamide) .
  • CYP Inhibition Screening : Assess interactions with human CYP3A4/2D6 to predict drug-drug interactions .

Q. What formulation challenges arise due to physicochemical properties?

  • Solubility : Low aqueous solubility (LogP ~3.8) requires co-solvents (e.g., PEG 400) or cyclodextrin complexes .
  • Stability : Hydrolysis of the carboxamide in acidic conditions necessitates pH-adjusted buffers (pH 6–7) .

Methodological Guidance

Q. Recommended techniques for resolving crystallographic ambiguities

  • Single-Crystal X-ray Diffraction : Refine data with SHELX or OLEX2 software to confirm bond angles and torsion .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding with sulfonamide groups) .

Q. Best practices for SAR optimization

  • Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions to generate analogs with diverse substituents .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., 5-Cl adds ~0.5 log units to potency) .

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